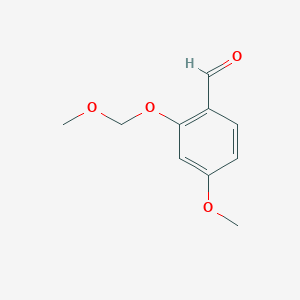

4-Methoxy-2-(methoxymethoxy)benzaldehyde

Description

Significance of Methoxy (B1213986) and Methoxymethoxy Functional Groups in Synthetic Design

The methoxy group (-OCH3) is a common substituent in organic synthesis, often used to modify the electronic nature of a molecule or to serve as a directing group in aromatic substitution reactions. orgsyn.org It is generally stable under a variety of reaction conditions.

The methoxymethoxy (MOM) group (-OCH2OCH3) is frequently employed as a protecting group for hydroxyl functionalities, including phenols. researchgate.netorganic-chemistry.org Protecting groups are essential in multi-step syntheses to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. youtube.com The MOM group is particularly useful because it is stable under many conditions, including strongly basic and weakly acidic environments, but can be selectively removed under specific, often mild, acidic conditions or by using other specialized reagents. nih.goveurekaselect.comresearchgate.net

In the context of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, the MOM group protects a hydroxyl group at the 2-position. This protection is crucial for carrying out reactions that would otherwise be complicated by the presence of a free phenol (B47542), such as those involving strong bases or nucleophiles that could react with the acidic phenolic proton.

Overview of Research Trajectories and Scope

Research involving this compound and related structures often focuses on its utility as a precursor in the synthesis of more complex molecules. The strategic placement of the methoxy and protected hydroxyl groups allows for sequential and regioselective modifications of the aromatic ring and the aldehyde.

Key research areas include:

Synthesis of Natural Products and Bioactive Molecules: The substituted benzaldehyde (B42025) framework is a common motif in a wide range of natural products and pharmacologically active compounds.

Development of New Synthetic Methodologies: The unique substitution pattern of this compound can be exploited to test and develop new synthetic reactions and strategies.

Protecting Group Chemistry: Studies may investigate the selective deprotection of the MOM group in the presence of other functional groups to access the corresponding 2-hydroxy-4-methoxybenzaldehyde (B30951). sigmaaldrich.com

The scope of its application is broad, extending from academic research laboratories exploring fundamental organic reactions to industrial settings where it may be a key intermediate in the production of fine chemicals and pharmaceuticals.

Interactive Data Table: Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 124555-63-1 |

| SMILES | COCOC1=C(C=CC(=C1)OC)C=O |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-10-5-9(13-2)4-3-8(10)6-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCXYLBDGWBBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327940 | |

| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-63-1 | |

| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2 Methoxymethoxy Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-Methoxy-2-(methoxymethoxy)benzaldehyde reveals a logical pathway for its synthesis. The key disconnection lies at the ether linkage of the methoxymethyl (MOM) group. This suggests that the target molecule can be synthesized from a precursor containing a hydroxyl group at the 2-position, which is then protected with a MOM group. This strategic disconnection simplifies the synthetic route, identifying 2-Hydroxy-4-methoxybenzaldehyde (B30951) as a primary starting material. The methoxy (B1213986) group at the 4-position is generally stable and does not require protection, allowing for selective reaction at the hydroxyl group.

Precursor Chemistry and Starting Materials

The successful synthesis of this compound relies on the availability and reactivity of specific precursors.

2-Hydroxy-4-methoxybenzaldehyde is the most common and direct precursor for the synthesis of this compound. wikipedia.orgchemicalbook.com This compound, an isomer of vanillin, possesses a phenolic hydroxyl group that is suitably positioned for the introduction of the methoxymethyl protecting group. wikipedia.orgresearchgate.net The presence of the electron-donating methoxy group at the 4-position and the aldehyde group influences the reactivity of the aromatic ring and the hydroxyl group.

Chloromethyl methyl ether (MOMCl) is a widely used reagent for the introduction of the methoxymethyl (MOM) protecting group onto hydroxyl functionalities. adichemistry.comorgsyn.org The reaction involves the nucleophilic attack of the hydroxyl group of the precursor on the electrophilic carbon of MOMCl, leading to the formation of a stable MOM ether. adichemistry.com This protection strategy is favored due to the stability of the MOM group under a variety of reaction conditions, including those that are basic, nucleophilic, and involve certain oxidizing and reducing agents. adichemistry.com However, it is important to note that MOMCl is a regulated substance due to its toxicity. google.com

In a broader context, the synthesis of alkoxy-substituted benzaldehydes can be achieved from various substituted phenolic aldehydes. google.com The general principle involves the protection of the hydroxyl group to form an ether linkage, followed by other desired transformations. For instance, Williamson etherification is a common method for synthesizing such compounds, where a phenolate reacts with an alkyl halide. orientjchem.org This highlights the versatility of phenolic aldehydes as starting materials for a range of substituted benzaldehyde (B42025) derivatives.

Reaction Mechanisms and Pathways

The core of the synthesis of this compound lies in the selective protection of the hydroxyl group.

The protection of hydroxyl groups is a critical step in multi-step organic syntheses to prevent unwanted side reactions. zmsilane.com The methoxymethyl (MOM) ether is a common choice for protecting hydroxyl groups due to its stability and the relatively mild conditions required for its introduction and removal. adichemistry.com The selectivity of the protection reaction is crucial, especially in molecules with multiple functional groups. In the case of 2-Hydroxy-4-methoxybenzaldehyde, the phenolic hydroxyl group is more acidic and nucleophilic than an aliphatic alcohol would be, facilitating its reaction with MOMCl. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. adichemistry.com The MOM group is stable under conditions with a pH range of 4 to 12 but is sensitive to acidic conditions, which allows for its selective removal when necessary. adichemistry.com

Alkylation Reactions Employed in Functional Group Introduction

The introduction of the methoxymethyl (MOM) group onto the hydroxyl moiety of a precursor molecule, such as 2-hydroxy-4-methoxybenzaldehyde, is typically achieved through an O-alkylation reaction. This nucleophilic substitution involves the reaction of the phenoxide ion with a suitable methoxymethylating agent.

A prevalent and effective method for this transformation is the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. total-synthesis.com The base serves to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of chloromethyl methyl ether, displacing the chloride and forming the desired methoxymethyl ether linkage.

Commonly employed bases for this reaction include potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). total-synthesis.comchemicalbook.com The choice of base can be critical to the reaction's success, influencing both the rate and the yield. The reaction is typically carried out in an aprotic polar solvent, such as acetonitrile (ACN) or dimethylformamide (DMF), which can effectively solvate the cation of the base without interfering with the nucleophilic substitution. chemicalbook.com

A representative procedure for the analogous synthesis of 4-(methoxymethoxy)benzaldehyde involves stirring 4-hydroxybenzaldehyde with chloromethyl methyl ether and potassium carbonate in acetonitrile at room temperature. chemicalbook.com This methodology can be adapted for the synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde.

Table 1: Reagents and Conditions for a Representative Alkylation Reaction

| Reactant | Reagent | Base | Solvent | Temperature | Reaction Time | Yield |

| 4-hydroxybenzaldehyde | Chloromethyl methyl ether | Potassium carbonate | Acetonitrile | 20°C | 3 hours | 65% |

This table is based on the synthesis of a structurally similar compound and represents a typical starting point for the synthesis of this compound. chemicalbook.com

Optimization of Synthetic Protocols

The efficiency of a synthetic route is paramount in both academic and industrial settings. Optimization of the reaction protocol for the synthesis of this compound is crucial for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts.

Studies on Reaction Conditions for Yield Enhancement

While specific optimization studies for the synthesis of this compound are not extensively detailed in the available literature, general principles of O-alkylation of phenols can be applied to enhance the yield. Several key parameters can be systematically varied to determine the optimal reaction conditions.

Effect of Base and Solvent: The choice of base and solvent combination is critical. Stronger bases can lead to faster reaction rates but may also promote side reactions. The use of cesium carbonate (Cs₂CO₃) has been shown to be highly efficient for the O-alkylation of phenols under mild conditions, often leading to higher yields compared to more common bases like potassium carbonate. semanticscholar.org The solvent's polarity and ability to dissolve the reactants also play a significant role. A systematic screening of various bases (e.g., K₂CO₃, NaH, DIPEA, Cs₂CO₃) and solvents (e.g., acetonitrile, DMF, THF, acetone) would be a primary step in optimizing the synthesis.

Temperature and Reaction Time: The reaction temperature directly influences the rate of the alkylation. While elevated temperatures can accelerate the reaction, they can also lead to decomposition of the starting material or product, or the formation of undesired byproducts. A study on the optimization of the Claisen-Schmidt reaction to form 4-methoxychalcone demonstrated that varying the temperature had a significant impact on the yield. researchgate.net Therefore, conducting the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) and monitoring the progress over time (e.g., by thin-layer chromatography or HPLC) is essential to identify the optimal balance between reaction rate and product stability.

Stoichiometry of Reagents: The molar ratio of the reactants, particularly the alkylating agent (chloromethyl methyl ether) and the base relative to the starting phenol (B47542), is another important factor. Using an excess of the alkylating agent can drive the reaction to completion but may also lead to difficulties in purification. Conversely, an insufficient amount will result in incomplete conversion. A systematic variation of the stoichiometry of the reagents would be necessary to determine the ideal ratio for maximizing the yield of the desired product.

Table 2: Parameters for Optimization of O-Alkylation Reactions

| Parameter | Variables to be Tested | Potential Impact on Yield |

| Base | K₂CO₃, NaH, DIPEA, Cs₂CO₃ | Affects reaction rate and selectivity. |

| Solvent | Acetonitrile, DMF, THF, Acetone | Influences solubility and reactivity of reagents. |

| Temperature | 0°C, Room Temperature, 40°C, 60°C | Impacts reaction kinetics and product stability. |

| Stoichiometry | 1.1, 1.5, 2.0, 2.5 equivalents of alkylating agent and base | Affects the extent of reaction and byproduct formation. |

Purification and Isolation Techniques

Following the completion of the synthetic reaction, the desired product, this compound, must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Methods in Synthesis Development

Chromatographic techniques are indispensable for the purification of organic compounds. For the isolation of this compound, silica gel column chromatography is a highly effective method. chemicalbook.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

The selection of an appropriate eluent system is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, such as ethyl acetate, is commonly used. The polarity of the eluent is gradually increased to first elute the less polar components of the reaction mixture, followed by the more polar components.

In the synthesis of the related compound, 4-(methoxymethoxy)benzaldehyde, the crude product was purified by silica gel column chromatography using a 3:1 mixture of hexane and ethyl acetate as the eluent. chemicalbook.com For the purification of this compound, a similar solvent system would likely be a good starting point. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Table 3: Typical Parameters for Chromatographic Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Monitoring Method |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Thin-Layer Chromatography (TLC) |

The fractions containing the purified product are then combined, and the solvent is removed under reduced pressure to yield the isolated this compound.

Chemical Transformations and Reaction Pathways of 4 Methoxy 2 Methoxymethoxy Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 4-Methoxy-2-(methoxymethoxy)benzaldehyde, readily undergoing oxidation, reduction, and nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 4-methoxy-2-(methoxymethoxy)benzoic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. For instance, a metal-free, chemoselective oxidation of primary alcohols and aldehydes to their corresponding carboxylic acids can be achieved using 1-hydroxycyclohexyl phenyl ketone as an oxidant. organic-chemistry.org This method is noted for its high yields and tolerance of other functional groups, including vulnerable secondary alcohols. organic-chemistry.org Another approach involves the use of a silver-NHC catalyst, which facilitates the oxidation of alcohols to carboxylic acids under dry air in the presence of a base like potassium hydroxide. organic-chemistry.org Furthermore, an efficient and environmentally friendly method utilizes molecular oxygen or air as the oxidant with a catalytic system of Fe(NO3)3·9H2O/TEMPO/MCl to produce carboxylic acids in high yields at room temperature. organic-chemistry.org The oxidation of allylic and benzylic alcohols to carboxylic acids can also be accomplished by a copper-catalyzed oxidation using oxygen, followed by a chlorite (B76162) oxidation. researchgate.net

Reduction Reactions to Primary Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding 4-methoxy-2-(methoxymethoxy)benzyl alcohol. This reduction is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). ucalgary.calibretexts.org In these reactions, a hydride ion (H-) acts as a nucleophile, attacking the electrophilic carbonyl carbon. ucalgary.calibretexts.org This is followed by protonation of the resulting alkoxide intermediate to give the primary alcohol. ucalgary.camasterorganicchemistry.com The general transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond. libretexts.orgchemguide.co.uk While both NaBH4 and LiAlH4 are effective for reducing aldehydes, NaBH4 is considered a milder and more selective reagent. libretexts.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, which also serves as a proton source for the final step. libretexts.orgchemguide.co.uk

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. pressbooks.pubmasterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.pubmasterorganicchemistry.comlibretexts.org The reactivity of the aldehyde is influenced by both steric and electronic factors. pressbooks.pub Aromatic aldehydes, such as benzaldehyde (B42025) derivatives, are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.org Conversely, electron-withdrawing groups on the aromatic ring increase the reactivity towards nucleophilic addition. vaia.com An example of a nucleophilic addition reaction is the conversion of 2-hydroxy-4-methoxybenzaldehyde (B30951) to its corresponding 2,4-dinitrophenylhydrazone, which proceeds via an acid-catalyzed nucleophilic addition of 2,4-dinitrophenylhydrazine. journalijar.com

Chemistry of the Methoxymethoxy (MOM) Protecting Group

The methoxymethyl (MOM) group is employed as a protecting group for the hydroxyl functionality. fiveable.meadichemistry.comwikipedia.org Its stability under various conditions and ease of removal make it a valuable tool in multi-step synthesis. fiveable.me

Acid-Catalyzed Deprotection Strategies

The MOM ether is an acetal (B89532) and is therefore labile under acidic conditions. total-synthesis.com Cleavage of the MOM group to regenerate the parent phenol (B47542), 2-hydroxy-4-methoxybenzaldehyde, is typically achieved through acid hydrolysis. adichemistry.comtotal-synthesis.com A variety of acidic conditions can be employed for this deprotection. wikipedia.org For instance, treatment with hydrochloric acid in an aqueous alcohol solution is a common method. total-synthesis.com Other reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or pyridinium (B92312) p-toluenesulfonate (PPTS) in tert-butanol (B103910) can also be used. total-synthesis.com Lewis acids like zinc triflate (Zn(OTf)2) and bismuth triflate (Bi(OTf)3) have been shown to be effective catalysts for the deprotection of MOM ethers under mild conditions, often in aqueous media. oup.comresearchgate.net These methods are often chemoselective, allowing for the removal of the MOM group in the presence of other protecting groups. oup.com

Stability under Various Synthetic Conditions

The MOM protecting group is favored in organic synthesis due to its stability across a range of reaction conditions. fiveable.me It is generally stable in neutral to strongly basic media (pH 4-12) and is inert towards many oxidizing and reducing agents, as well as various nucleophiles and electrophiles. adichemistry.comorganic-chemistry.org This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. fiveable.me However, the MOM group is sensitive to acidic conditions and some Lewis acids. adichemistry.comtotal-synthesis.com

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

The benzene ring of this compound possesses three substituents that collectively influence the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The reactivity and orientation of incoming electrophiles are governed by the electronic properties of the aldehyde (-CHO), methoxy (B1213986) (-OCH3), and methoxymethoxy (-OCH2OCH3) groups.

The methoxy and methoxymethoxy groups are strong activating groups due to the resonance donation of their oxygen lone pairs into the aromatic system. Both are ortho- and para-directing. Conversely, the aldehyde group is a deactivating group due to its electron-withdrawing inductive and resonance effects, and it directs incoming electrophiles to the meta position.

The positions on the aromatic ring are numbered as follows:

C1: Aldehyde group (-CHO)

C2: Methoxymethoxy group (-OCH2OCH3)

C3: Unsubstituted

C4: Methoxy group (-OCH3)

C5: Unsubstituted

C6: Unsubstituted

The directing effects of the substituents converge to strongly activate the C3 and C5 positions. The C4-methoxy group directs electrophiles to its ortho positions, C3 and C5. The C2-methoxymethoxy group also directs to its ortho (C3) and para (C5) positions. The C1-aldehyde group directs meta to itself, which are also positions C3 and C5. This synergistic activation makes positions 3 and 5 the primary sites for electrophilic attack.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -CHO | C1 | -I, -M (Electron-withdrawing) | Deactivating | Meta (C3, C5) |

| -OCH2OCH3 | C2 | -I, +M (Electron-donating) | Activating | Ortho, Para (C3, C5) |

| -OCH3 | C4 | -I, +M (Electron-donating) | Activating | Ortho (C3, C5) |

Condensation Reactions and Formation of Advanced Organic Scaffolds

The aldehyde functionality of this compound is a key site for condensation reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures. As the aldehyde lacks α-hydrogens, it cannot self-condense and serves as an excellent electrophilic partner in crossed-condensation reactions.

Claisen-Schmidt Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is fundamental for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones), which are precursors to flavonoids and other biologically significant compounds. nih.gov

In this reaction, this compound serves as the aromatic aldehyde component. It reacts with an enolizable ketone, typically an acetophenone (B1666503) derivative, under basic or acidic catalysis. researchgate.netresearchgate.net The base abstracts an α-hydrogen from the ketone to form a reactive enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone scaffold characteristic of chalcones. gordon.edu Various methods, including conventional heating, ultrasound irradiation, and solvent-free grinding techniques, have been employed to facilitate Claisen-Schmidt condensations. nih.govrasayanjournal.co.inscitepress.orgnih.gov

Table 2: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde Reactant | Ketone Reactant | Catalyst/Conditions | Product | Reference |

| Benzaldehyde derivatives | Acetophenone derivatives | Ethanolic NaOH, room temp | Substituted Chalcones | researchgate.net |

| 4-Hydroxybenzaldehyde | 4-Methoxyacetophenone | Solid NaOH, grinding | 4-Hydroxy-4'-methoxychalcone | rasayanjournal.co.inscitepress.org |

| 4-Methylbenzaldehyde | Acetophenone | CaPSFA, 100-150 °C | 1-(4-methylphenyl)-3-phenylprop-2-en-1-one | researchgate.net |

| 2-Chloro-benzaldehyde | 4-Methoxyacetophenone | Not specified | 3-(2-Chlorophenyl)-1-(4-methoxyphenyl)propenone | nih.gov |

Other Carbon-Carbon Bond Forming Transformations

Beyond the Claisen-Schmidt condensation, the aldehyde group of this compound can participate in a variety of other crucial carbon-carbon bond-forming reactions. These transformations are central to synthetic organic chemistry for building molecular complexity. researchgate.net

One such significant reaction is the Wittig reaction . This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. The reaction is a reliable method for forming alkenes, where the carbonyl oxygen is replaced by the carbon group from the ylide. This allows for the synthesis of various substituted styrenes from this compound.

Another fundamental transformation is the Grignard reaction . Organomagnesium halides (Grignard reagents) act as potent carbon nucleophiles that readily add to the carbonyl group of aldehydes. The reaction of this compound with a Grignard reagent, followed by an aqueous workup, yields a secondary alcohol. This provides a direct route to introduce a wide range of alkyl, vinyl, or aryl substituents at the carbon atom of the original aldehyde group.

Other modern C-C bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), could also be envisioned. chemistry.coach While these typically involve aryl halides, the aldehyde could be transformed into a suitable coupling partner, or specialized variants of these reactions could potentially be employed.

Table 3: Overview of Potential C-C Bond Forming Reactions

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type |

| Wittig Reaction | Phosphorus Ylide (R2C=PPh3) | Aldehyde to Alkene | Substituted Styrene |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Aldehyde to Secondary Alcohol | Substituted Benzyl (B1604629) Alcohol |

| Aldol Condensation | Enolate (from another carbonyl) | Aldehyde to β-Hydroxy Carbonyl | Aldol Adduct |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 2 Methoxymethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the unambiguous assignment of protons and carbons and establishes the connectivity within the 4-Methoxy-2-(methoxymethoxy)benzaldehyde molecule.

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the methoxy (B1213986) protons, the methoxymethoxy protons, and the aldehyde proton. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | ~9.7 - 10.5 | Singlet (s) | N/A |

| Aromatic-H | ~6.5 - 8.0 | Doublet (d), Doublet of Doublets (dd) | ~2-9 |

| O-CH₂-O | ~5.2 | Singlet (s) | N/A |

| Ar-O-CH₃ | ~3.8 | Singlet (s) | N/A |

| O-CH₂-O-CH₃ | ~3.5 | Singlet (s) | N/A |

This table presents expected values based on typical chemical shifts for similar functional groups and is for illustrative purposes.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

Based on data for related compounds, the aldehydic carbon is expected to resonate at a significantly downfield position. The aromatic carbons will appear in the typical aromatic region, with those attached to oxygen atoms shifted further downfield. The carbons of the methoxy and methoxymethoxy groups will be found in the upfield region of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | ~190 |

| Aromatic C-O | ~160-165 |

| Aromatic C-H | ~98-132 |

| O-CH₂-O | ~94 |

| O-CH₃ | ~55-56 |

This table presents expected values based on typical chemical shifts for similar functional groups and is for illustrative purposes.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data. A COSY spectrum would reveal correlations between coupled protons, for instance, between adjacent aromatic protons. An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached, definitively linking the proton and carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

A strong absorption band around 1700-1680 cm⁻¹ due to the C=O stretching of the aldehyde group. chegg.com

C-H stretching vibrations for the aromatic ring and the aldehyde group in the region of 3100-2700 cm⁻¹.

C-O stretching vibrations for the ether linkages of the methoxy and methoxymethoxy groups, typically appearing in the 1250-1000 cm⁻¹ region. chegg.com

C=C stretching vibrations within the aromatic ring, usually found in the 1600-1450 cm⁻¹ range.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

|---|---|

| C=O (Aldehyde) | 1700-1680 chegg.com |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aldehyde) | 2900-2800, 2800-2700 |

| C-O (Ether) | 1250-1000 chegg.com |

| C=C (Aromatic) | 1600-1450 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₁₀H₁₂O₄), the molecular weight is 196.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 196.

The fragmentation pattern would likely involve the loss of various functional groups. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). docbrown.infomiamioh.edu For this specific molecule, fragmentation could also involve the cleavage of the methoxymethoxy group, leading to characteristic fragment ions.

| m/z | Possible Fragment |

|---|---|

| 196 | [M]⁺ (Molecular Ion) |

| 195 | [M-H]⁺ |

| 167 | [M-CHO]⁺ |

| 151 | [M-CH₂OCH₃]⁺ |

| 136 | [M-C₂H₄O₂]⁺ (loss of methoxymethoxy group) |

This table presents plausible fragmentation patterns for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination (for related derivatives or analogues)

While X-ray crystallography data for this compound itself was not found, analysis of related structures provides valuable insights into the expected solid-state conformation. For instance, the crystal structure of 2-hydroxy-4-methoxybenzaldehyde (B30951) reveals a monoclinic crystal system. researchgate.net Similarly, the crystal structure of 4-methoxybenzaldehyde (B44291) has been determined to be orthorhombic. nih.gov In the crystal packing of 4-(4-methoxyphenoxy)benzaldehyde, weak C-H···O hydrogen bonds link the molecules. researchgate.net These studies of analogous compounds suggest that the molecular packing of this compound in the solid state would likely be influenced by weak intermolecular interactions, such as hydrogen bonding involving the oxygen atoms.

Chromatographic-Mass Spectrometric (GC-MS) Integration for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the comprehensive analysis of volatile and semi-volatile compounds such as this compound. This hyphenated technique synergistically combines the exceptional separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. In the context of this compound, GC-MS is pivotal for assessing the purity of synthesized batches and for identifying and quantifying components in complex mixtures. nih.govresearchgate.net

The gas chromatographic component of the system separates the individual constituents of a sample based on their differential partitioning between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a gaseous mobile phase (carrier gas), such as helium or nitrogen. scispace.com The retention time (RT), the time it takes for a compound to travel from the injector to the detector, is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). For this compound, a non-polar or medium-polarity column would likely be employed, and a temperature-programmed analysis would be optimal to ensure good peak shape and resolution from potential impurities. libretexts.org

As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically subjected to electron ionization (EI), where high-energy electrons bombard the molecules, leading to the formation of a positively charged molecular ion (M⁺•) and a series of fragment ions. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, which serves as a molecular fingerprint. researchgate.net

Purity Assessment:

For purity determination, a sample of this compound is injected into the GC-MS system. The resulting chromatogram will ideally show a single, major peak corresponding to the target compound. The presence of any additional peaks indicates the presence of impurities. researchgate.net The percentage purity can be estimated by calculating the relative area of the main peak compared to the total area of all peaks in the chromatogram (excluding the solvent peak). nih.gov

Potential impurities in a sample of this compound could include starting materials from its synthesis, such as 4-methoxy-2-hydroxybenzaldehyde, or by-products from incomplete reactions or side reactions. For instance, the presence of a peak corresponding to 4-methoxy-2-hydroxybenzaldehyde would indicate incomplete protection of the hydroxyl group. Each impurity will have its own characteristic retention time and mass spectrum, allowing for its identification.

Mixture Analysis:

In a mixture, GC-MS allows for the separation and identification of multiple components. For example, if this compound were a component in a reaction mixture, GC-MS could be used to monitor the progress of the reaction by quantifying the disappearance of starting materials and the appearance of the product. It can also identify any co-products or degradation products. The high sensitivity of GC-MS makes it suitable for detecting even trace components in a complex matrix. nih.gov

Fragmentation Pattern of this compound:

The mass spectrum of this compound (molar mass: 196.20 g/mol ) would be expected to show a molecular ion peak (M⁺•) at m/z 196. The subsequent fragmentation would be dictated by the presence of the aldehyde, methoxy, and methoxymethyl ether functional groups.

The methoxymethyl ether group is prone to cleavage. A primary fragmentation pathway would involve the loss of the methoxymethyl radical (•CH₂OCH₃), leading to a significant peak at m/z 151. This fragment corresponds to the 4-methoxy-2-oxy-benzaldehyde cation. Further fragmentation of the methoxymethyl group itself can occur, leading to the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 165, or the loss of formaldehyde (B43269) (CH₂O) to yield a fragment at m/z 166.

The aldehyde group can undergo fragmentation by losing a hydrogen atom, resulting in an [M-1]⁺ peak at m/z 195, or by losing the entire formyl radical (•CHO), leading to an [M-29]⁺ peak at m/z 167. The aromatic methoxy group can lose a methyl radical (•CH₃) to give an [M-15]⁺ peak at m/z 181.

The following data tables summarize the expected GC-MS characteristics and a plausible fragmentation pattern for this compound.

Table 1: Predicted GC-MS Parameters for this compound

| Parameter | Predicted Value/Condition |

| Retention Time (RT) | Dependent on specific GC conditions (column, temperature program) |

| Molecular Ion (M⁺•) | m/z 196 |

| Key Fragmentation Pathways | Loss of •CH₂OCH₃, •CHO, •CH₃ |

| Base Peak (Predicted) | m/z 151 |

Table 2: Predicted Mass Spectral Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 196 | [M]⁺• | [C₁₀H₁₂O₄]⁺• | Molecular Ion |

| 195 | [M-H]⁺ | [C₁₀H₁₁O₄]⁺ | Loss of H from aldehyde |

| 181 | [M-CH₃]⁺ | [C₉H₉O₄]⁺ | Loss of •CH₃ from methoxy group |

| 167 | [M-CHO]⁺ | [C₉H₉O₃]⁺ | Loss of •CHO from aldehyde |

| 165 | [M-OCH₃]⁺ | [C₉H₉O₃]⁺ | Loss of •OCH₃ from methoxymethyl group |

| 151 | [M-CH₂OCH₃]⁺ | [C₈H₇O₃]⁺ | Loss of •CH₂OCH₃ radical |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation of m/z 151 | |

| 91 | [C₆H₃O]⁺ | Further fragmentation | |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Synthesis and Characterization of Derivatives and Analogues of 4 Methoxy 2 Methoxymethoxy Benzaldehyde

Structural Modifications of the Benzaldehyde (B42025) Core

The core structure of 4-Methoxy-2-(methoxymethoxy)benzaldehyde, which features a benzene (B151609) ring substituted with an aldehyde, a methoxy (B1213986), and a methoxymethoxy group, allows for a range of structural modifications. nih.govsmolecule.com These modifications are pivotal in creating a diverse library of compounds with varied electronic and steric properties.

One common modification involves the aldehyde group, which readily undergoes reactions such as oxidation, reduction, and condensation. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing entry into different classes of compounds. Furthermore, the aldehyde functionality is a key participant in condensation reactions, such as the Claisen-Schmidt condensation for the synthesis of chalcones. nih.gov

The aromatic ring itself can also be a site for further substitution, although the existing substituents will direct the position of any new groups. The electron-donating nature of the methoxy and methoxymethoxy groups generally directs electrophilic aromatic substitution to the positions ortho and para to them.

Functionalization at the Methoxy and Methoxymethoxy Positions

A key strategy for modifying this compound involves the alteration of its alkoxy and alkoxymethoxy groups. The methoxymethoxy group, in particular, is often employed as a protecting group for a hydroxyl functionality. This protecting group can be cleaved under acidic conditions to reveal the hydroxyl group, which can then be further functionalized.

For example, the synthesis of 4-hydroxy-2-methoxybenzaldehyde (B14303) can be achieved from related precursors, which can then be reacted to introduce different alkoxy or aryloxy groups. google.comnist.gov The Williamson ether synthesis is a common method for this purpose, reacting the deprotonated hydroxyl group with an alkyl or aryl halide. orientjchem.orgresearchgate.net This approach allows for the introduction of a wide array of substituents, thereby systematically modifying the steric and electronic properties of the molecule.

Similarly, the methoxy group can be demethylated, typically using strong acids like hydrogen bromide or Lewis acids such as boron tribromide, to yield a hydroxyl group. This newly formed hydroxyl group can then be re-alkylated with different alkyl groups to introduce varied alkoxy substituents.

Synthesis of Poly-substituted Benzaldehyde Derivatives

The benzaldehyde scaffold of this compound is a platform for creating poly-substituted derivatives. By combining modifications at the aldehyde group, the aromatic ring, and the alkoxy/alkoxymethoxy positions, a vast number of derivatives can be synthesized.

For instance, starting with a related compound, 2-fluoro-4-bromobenzaldehyde, a methoxy group can be introduced via nucleophilic aromatic substitution to yield 4-bromo-2-methoxybenzaldehyde. google.com This intermediate can then undergo further reactions, such as cross-coupling reactions at the bromine position, to introduce additional substituents.

Another strategy involves the direct functionalization of the aromatic C-H bonds. While challenging, recent advances in catalysis have enabled the direct introduction of functional groups onto the benzene ring, offering a more atom-economical route to poly-substituted benzaldehydes. rsc.org

The following table summarizes some of the synthesized benzaldehyde derivatives and their key structural features:

| Compound Name | Starting Material | Key Modification | Reference |

| 4-Phenacyloxy benzaldehyde derivatives | 4-Hydroxy-benzaldehyde derivatives and phenacyl bromide derivatives | Williamson ether synthesis | orientjchem.orgresearchgate.net |

| 4-Bromo-2-methoxybenzaldehyde | 2-Fluoro-4-bromobenzaldehyde | Nucleophilic aromatic substitution | google.com |

| 4-Hydroxy-2-methoxybenzaldehyde | m-Hydroxybenzoic ether | Vilsmeier reaction and deacetylation | google.com |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | Not specified | Not specified | nist.gov |

Derived Scaffolds and Complex Intermediates

Chalcones, or (E)-1,3-diphenyl-prop-2-en-1-ones, are a class of natural products that can be synthesized from benzaldehydes. nih.gov The Claisen-Schmidt condensation reaction between a substituted benzaldehyde, such as this compound, and an acetophenone (B1666503) derivative is a standard method for their preparation. google.com

The stereochemistry of the resulting chalcone (B49325) is an important aspect. The condensation reaction typically yields the more stable E-isomer, where the two aromatic rings are on opposite sides of the double bond. The presence of substituents on the aromatic rings can influence the reactivity and the stereochemical outcome of the reaction. For instance, the methoxy group on the benzaldehyde ring can affect the electronic properties of the double bond in the resulting chalcone. nih.gov

The following table details examples of chalcone derivatives:

| Chalcone Derivative | Starting Aldehyde | Starting Acetophenone | Key Reaction |

| Methoxy Chalcone Derivatives | Substituted Benzaldehydes | Substituted Acetophenones | Claisen-Schmidt condensation |

| 2',4'-Dihydroxy-4-methoxychalcone | 4-Methoxybenzaldehyde (B44291) | 2,4-Dihydroxyacetophenone | Claisen-Schmidt condensation |

| 4,2',4'-Trihydroxychalcone (Isoliquiritigenin) | 4-Hydroxybenzaldehyde | 2,4-Dihydroxyacetophenone | Claisen-Schmidt condensation |

Resveratrol (B1683913) (3,5,4'-trihydroxystilbene) is a naturally occurring stilbenoid with a range of biological activities. google.com Analogues of resveratrol can be synthesized using this compound as a key building block. The synthesis often involves a Wittig reaction or a Horner-Wadsworth-Emmons reaction to form the characteristic stilbene (B7821643) double bond.

For example, a Wittig reagent derived from a substituted benzyl (B1604629) halide can be reacted with 4-Methoxybenzaldehyde to form a stilbene derivative. nih.gov Subsequent deprotection of the methoxymethoxy group and any other protecting groups would yield the final resveratrol analogue. The methoxy groups on the resveratrol scaffold have been shown to be important for its biological activity, and derivatives with varied methoxy patterns are of significant interest. nih.govresearchgate.net

The table below presents some resveratrol analogues and their synthetic precursors:

| Resveratrol Analogue | Key Precursors | Synthetic Strategy | Reference |

| 4-Methoxyresveratrol | Not specified | Found in Gnetum cleistostachyum | wikipedia.org |

| Trimethoxyresveratrol | Compound 4 and 4-methoxybenzaldehyde | Wittig reaction | nih.gov |

| 3,4,5,4'-Tetramethoxy-trans-stilbene | Not specified | Not specified | nih.gov |

Benzodioxane-based Scaffolds

The 1,4-benzodioxane (B1196944) ring system is a significant heterocyclic motif present in a variety of biologically active natural products and synthetic compounds. The synthesis of benzodioxane-based scaffolds originating from this compound involves a logical two-stage synthetic strategy.

The initial and crucial step is the deprotection of the methoxymethyl (MOM) ether at the 2-position to unmask the phenolic hydroxyl group. This is typically achieved under acidic conditions, which selectively cleaves the acetal (B89532) without affecting the more robust methyl ether at the 4-position. The product of this reaction is 2-hydroxy-4-methoxybenzaldehyde.

Following the generation of the ortho-hydroxybenzaldehyde intermediate, the construction of the dioxane ring can be accomplished through several established methods. A common approach involves the Williamson ether synthesis, where the phenoxide, formed by treating the 2-hydroxy-4-methoxybenzaldehyde with a base, reacts with a two-carbon electrophile such as 1,2-dibromoethane (B42909) or ethylene (B1197577) glycol ditosylate. scirp.org

An alternative and often regioselective method involves the reaction of the 2-hydroxybenzaldehyde derivative with an epoxide, such as epichlorohydrin (B41342) or epibromohydrin, in the presence of a base. This reaction proceeds via initial alkylation at the phenolic oxygen, followed by an intramolecular cyclization where the newly formed alkoxide attacks the epoxide ring, yielding the 1,4-benzodioxane structure. tsijournals.com A greener approach that has been developed for the synthesis of benzodioxanes involves the reaction of catechols with glycerol (B35011) carbonate, showcasing an innovative pathway to these important scaffolds. rsc.org

The general synthetic sequence can be summarized as follows:

Deprotection: Acid-catalyzed removal of the MOM group from this compound to yield 2-hydroxy-4-methoxybenzaldehyde.

Cyclization: Reaction of the resulting catechol derivative with a suitable dielectrophile (e.g., 1,2-dibromoethane) or an epoxide under basic conditions to form the fused benzodioxane ring.

These synthetic strategies provide a versatile platform for creating a library of benzodioxane derivatives from this compound, allowing for structural modifications to explore structure-activity relationships in various contexts.

Table 1: Key Reactions in the Formation of Benzodioxane Scaffolds

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Acid (e.g., HCl) | 2-Hydroxy-4-methoxybenzaldehyde | Deprotection (Acetal Hydrolysis) |

| 2a | 2-Hydroxy-4-methoxybenzaldehyde, 1,2-Dibromoethane | Base (e.g., K₂CO₃) | 4-Methoxy-1,4-benzodioxane-5-carbaldehyde | Williamson Ether Synthesis |

Spectroscopic Fingerprinting for Novel Analogues

The characterization of novel analogues derived from this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide a detailed "fingerprint" of the molecule, allowing for unambiguous structure elucidation and confirmation of successful synthetic transformations.

¹H NMR Spectroscopy: The proton NMR spectrum is invaluable for identifying the substitution pattern on the aromatic ring and the nature of the functional groups. In analogues of 4-methoxybenzaldehyde, the aldehyde proton (CHO) typically appears as a singlet far downfield, generally in the range of δ 9.5-10.5 ppm. rsc.orgdocbrown.info The aromatic protons exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) in the δ 6.5-8.0 ppm region, with their specific chemical shifts and coupling constants being highly dependent on the electronic effects of the substituents. The methoxy group (OCH₃) protons are readily identified as a sharp singlet, usually between δ 3.7-3.9 ppm. rsc.orgmdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a very downfield chemical shift, typically between δ 189-193 ppm. rsc.orgrsc.org The aromatic carbons resonate in the δ 110-165 ppm range, with the carbon attached to the oxygen of the methoxy group appearing at the lower end of this range (around δ 114-115 ppm for a para-methoxy group) and the carbon ipso to the methoxy group appearing at the higher end (around δ 164 ppm). rsc.orgchegg.com The methoxy carbon itself gives a signal around δ 55-56 ppm. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The most prominent and diagnostic peak for these benzaldehyde analogues is the strong carbonyl (C=O) stretch of the aldehyde, which typically appears in the region of 1680-1705 cm⁻¹. The C-O stretching of the ether linkage gives rise to absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

The data presented in the following table summarizes typical spectroscopic values for representative substituted benzaldehyde analogues, providing a reference for the characterization of newly synthesized compounds.

Table 2: Spectroscopic Data for Representative Benzaldehyde Analogues

| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Key IR Bands (cm⁻¹) |

|---|---|---|---|

| 4-Methoxybenzaldehyde rsc.orgrsc.org | 9.73 (s, 1H, CHO), 7.69 (d, 2H, Ar-H), 6.86 (d, 2H, Ar-H), 3.73 (s, 3H, OCH₃) | 190.4 (CHO), 164.2 (C-OMe), 131.6 (Ar-CH), 114.0 (Ar-CH), 55.2 (OCH₃) | ~1685 (C=O), ~1260 (C-O) |

| 2-Methoxybenzaldehyde rsc.orgrsc.org | 10.45 (s, 1H, CHO), 7.80 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.0 (m, 2H, Ar-H), 3.89 (s, 3H, OCH₃) | 189.4 (CHO), 161.5 (C-OMe), 135.7, 128.0, 120.3, 111.4 (Ar-C), 55.3 (OCH₃) | ~1688 (C=O), ~1245 (C-O) |

| 3-Methoxybenzaldehyde rsc.orgchemicalbook.com | 9.94 (s, 1H, CHO), 7.4 (m, 3H, Ar-H), 7.2 (m, 1H, Ar-H), 3.8 (s, 3H, OCH₃) | 191.9 (CHO), 160.0 (C-OMe), 137.7, 129.9, 123.3, 112.0 (Ar-C), 55.3 (OCH₃) | ~1700 (C=O), ~1265 (C-O) |

| 2-Hydroxy-4-methoxybenzaldehyde | ~11.4 (s, 1H, OH), 9.67 (s, 1H, CHO), 7.40 (d, 1H, Ar-H), 6.4 (m, 2H, Ar-H), 3.84 (s, 3H, OCH₃) | ~191 (CHO), ~165 (C-OH), ~162 (C-OMe), ~133 (Ar-CH), ~108 (Ar-CH), ~102 (Ar-CH), 55.6 (OCH₃) | ~3200 (O-H), ~1650 (C=O), ~1270 (C-O) |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-4-methoxybenzaldehyde |

| 1,2-Dibromoethane |

| Ethylene glycol ditosylate |

| Epichlorohydrin |

| Epibromohydrin |

| Glycerol carbonate |

| 4-Methoxy-1,4-benzodioxane-5-carbaldehyde |

| (4-Methoxy-1,4-benzodioxan-5-yl)methanol |

| 2-Methoxybenzaldehyde |

Applications of 4 Methoxy 2 Methoxymethoxy Benzaldehyde and Its Derivatives in Advanced Organic Synthesis

Role as Key Synthetic Intermediates in Fine Chemical Production

4-Methoxy-2-(methoxymethoxy)benzaldehyde serves as a valuable precursor in multi-step synthetic pathways. The methoxymethoxy (MOM) group functions as a protecting group for the hydroxyl functionality at the 2-position, which can be selectively removed under specific acidic conditions. This feature allows for sequential reactions at different positions of the aromatic ring, providing chemists with precise control over the construction of complex molecular architectures. The aldehyde group is a versatile functional handle, enabling a wide range of transformations such as Wittig reactions, aldol (B89426) condensations, and reductive aminations.

Precursors in Pharmaceutical Synthesis

While detailed, publicly accessible research on the direct use of this compound in the synthesis of marketed drugs is limited, its structural motifs are present in various biologically active molecules. Chemical supplier information suggests its potential role in pharmaceutical synthesis, for instance, as an intermediate in the preparation of compounds like verongamine. molaid.com The strategic placement of the protected hydroxyl and the methoxy (B1213986) group makes it a suitable starting material for building substituted aromatic cores found in certain classes of therapeutic agents.

The general synthetic strategy involves using the aldehyde function to build a side chain or to participate in a cyclization reaction, followed by the deprotection of the MOM group to reveal a phenol (B47542), which can then be further functionalized. This approach is critical in the synthesis of compounds where a free phenol is required at a late stage to avoid interference with preceding chemical steps.

Building Blocks for Complex Natural Products and Bioactive Compounds

The synthesis of complex natural products often requires intermediates with precisely arranged functional groups. This compound is designed for such purposes. Its structure is particularly relevant for the synthesis of certain stilbenoids and other polyphenolic compounds that exhibit a range of biological activities, including antioxidant and anti-inflammatory properties.

For example, in the laboratory-scale synthesis of a hypothetical bioactive stilbene (B7821643) derivative, this compound could be reacted with a suitable phosphonium (B103445) ylide (in a Wittig reaction) to form the characteristic stilbene double bond. Subsequent deprotection of the MOM group would yield the target molecule with a specific hydroxylation pattern that is crucial for its biological function.

Illustrative Synthetic Step:

| Reactant A | Reactant B | Key Reaction | Product Type |

| This compound | Substituted Benzylphosphonium Ylide | Wittig Reaction | Protected Stilbene Derivative |

Contributions to Materials Science Research

The utility of this compound extends beyond the life sciences into the realm of materials science, where functional organic molecules are essential for creating new materials with tailored properties.

Development of Advanced Polymers and Dyes

In the field of polymer chemistry, functionalized benzaldehydes can be incorporated into polymer backbones or used as precursors for monomers. While specific examples for this compound are not widely documented in available literature chemicalbook.com, compounds with similar functionalities are used to synthesize specialty polymers. The aldehyde group can be transformed into other functionalities suitable for polymerization, or it can be used to modify existing polymers.

In the synthesis of dyes, the aromatic core of this benzaldehyde (B42025) derivative can serve as a chromophore. By undergoing condensation reactions with electron-rich coupling partners, it is theoretically possible to generate azo dyes or other classes of colorants. The methoxy and protected hydroxyl groups can act as auxochromes, modifying the color and fastness properties of the resulting dye. The ability to deprotect the hydroxyl group post-synthesis offers a route to further modify the dye's properties, such as its solubility or ability to chelate with metal ions.

Computational and Theoretical Investigations of 4 Methoxy 2 Methoxymethoxy Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules like 4-Methoxy-2-(methoxymethoxy)benzaldehyde. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the molecule's ground-state electronic structure, molecular orbital energies, and charge distribution. youtube.com

These calculations can predict key electronic descriptors that govern the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the presence of two electron-donating groups (methoxy and methoxymethoxy) on the benzene (B151609) ring is expected to increase the energy of the HOMO, making the ring more susceptible to electrophilic attack. The aldehyde group, being electron-withdrawing, will influence the electronic distribution and the reactivity of the carbonyl carbon.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ether and carbonyl groups, indicating their nucleophilic character, and positive potential around the aldehydic proton and the carbon atoms of the carbonyl group.

Illustrative Electronic Properties of a Substituted Benzaldehyde (B42025) Derivative (Calculated using DFT)

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic aldehydes. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Minimization Studies

The flexibility of the methoxy (B1213986) and methoxymethoxy groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space, which corresponds to the global minimum on the potential energy surface.

Computational methods are used to perform a systematic search of the conformational space by rotating the single bonds, particularly the C-O bonds of the methoxy and methoxymethoxy substituents and the C-C bond connecting the aldehyde group to the ring. For each generated conformer, energy minimization calculations are carried out to find the nearest local energy minimum.

Studies on related molecules like anisole (B1667542) have shown that the preferred conformation has the methyl group in the plane of the benzene ring. acs.org However, in this compound, steric hindrance between the ortho-substituted methoxymethoxy group and the aldehyde group, as well as electronic interactions, will play a significant role in determining the final geometry.

The relative energies of the different stable conformers can be calculated to determine their population at a given temperature according to the Boltzmann distribution. These studies are crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its preferred conformation.

Illustrative Relative Energies of Conformers for a Disubstituted Benzaldehyde

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 1.2 |

| B | 180° (anti-periplanar) | 0.0 (most stable) |

| C | 90° (gauche) | 3.5 |

Note: This table provides a hypothetical example of the relative energies of different conformers. The actual values for this compound would depend on the complex interplay of steric and electronic effects.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a common reaction of interest is the cleavage of the methoxymethyl (MOM) ether protecting group, which is typically achieved under acidic conditions. masterorganicchemistry.com

The mechanism of this acid-catalyzed hydrolysis can be modeled computationally. The process is believed to proceed through the following steps:

Protonation of the ether oxygen of the MOM group. chemistrysteps.com

Cleavage of the C-O bond to form a resonance-stabilized carbocation and methanol (B129727).

Attack of water on the carbocation to form a hemiacetal intermediate.

Breakdown of the hemiacetal to yield the deprotected phenol (B47542) (4-methoxy-2-hydroxybenzaldehyde) and formaldehyde (B43269).

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state of the rate-determining step, and its energy determines the activation energy of the reaction.

Computational tools can also be used to visualize the geometry of the transition states, providing a three-dimensional picture of the atomic rearrangements that occur during the reaction. This level of detail is often inaccessible through experimental methods alone.

Illustrative Energy Profile for Acid-Catalyzed Deprotection

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Protonated Reactant | +5 |

| Transition State 1 | +20 |

| Intermediate Carbocation | +10 |

| Transition State 2 | +15 |

| Products | -5 |

Note: The energy values are for illustrative purposes to show a typical reaction profile. Actual values would require specific calculations for the hydrolysis of this compound.

Structure-Property Relationship (SPR) Modelling

Structure-Property Relationship (SPR) modeling, a subset of which is Quantitative Structure-Activity Relationship (QSAR) modeling, aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or biological activity. nih.gov

For this compound and its derivatives, SPR models can be developed to predict various properties such as solubility, boiling point, or reactivity based on a set of calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

For example, a QSPR model could be developed to predict the retention time of a series of substituted benzaldehydes in chromatography. This would involve calculating a range of descriptors for each molecule and then using statistical methods like multiple linear regression or partial least squares to build a predictive model.

These models are valuable for screening virtual libraries of compounds to identify candidates with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing.

Future Directions and Emerging Research Avenues for 4 Methoxy 2 Methoxymethoxy Benzaldehyde

Development of Sustainable and Green Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For aldehydes like 4-Methoxy-2-(methoxymethoxy)benzaldehyde, a key focus is the development of sustainable and green synthetic pathways that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One promising area of research is the use of electrosynthesis. This technique avoids the need for costly and toxic oxidizing agents by using electricity to drive chemical reactions. rsc.org For instance, the electrocatalytic oxidation of p-methoxy toluene (B28343) to p-methoxy benzaldehyde (B42025) has been demonstrated with high selectivity and Faradaic efficiency, offering a greener alternative to traditional oxidation methods. rsc.org Such approaches could be adapted for the synthesis of complex benzaldehydes, reducing the environmental impact.

Another green chemistry approach involves the use of grinding techniques for chalcone (B49325) synthesis. rasayanjournal.co.in This solvent-free method, carried out at room temperature, significantly reduces waste and energy consumption. rasayanjournal.co.in Research into applying similar mechanochemical methods for the synthesis and transformations of this compound could lead to more sustainable processes.

The table below summarizes some green chemistry approaches applicable to the synthesis of related benzaldehyde derivatives.

| Green Chemistry Approach | Description | Potential Benefits | Key Research Findings |

| Electrosynthesis | Utilizes electricity to drive oxidation reactions, avoiding toxic oxidants. rsc.org | Reduced waste, milder reaction conditions, improved safety. rsc.org | High selectivity (82.73%) and Faradaic efficiency (81.03%) for p-methoxy benzaldehyde synthesis. rsc.org |

| Grinding Technique | Solvent-free reaction conducted by grinding reactants together at room temperature. rasayanjournal.co.in | Reduced solvent waste, lower energy consumption, simplified purification. rasayanjournal.co.in | Successful synthesis of chalcones with good yields and purity. rasayanjournal.co.in |

| Catalyst-free and Solvent-free Approaches | Reactions designed to proceed without the need for catalysts or solvents. researchgate.net | Atom economy, reduced environmental impact, cost-effectiveness. researchgate.net | Effective for specific reactions like the hydrosilylation of aldehydes. researchgate.net |

Design of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in chemical transformations. For this compound, research into new catalysts could unlock novel reaction pathways and provide access to a wider range of derivatives.

Earth-abundant metal catalysts, particularly those based on s-block elements like potassium carbonate, are gaining interest for their low cost and low toxicity. researchgate.net These have been successfully used in the hydrosilylation of aldehydes, demonstrating excellent chemoselectivity. researchgate.net Exploring the application of such catalysts for the specific transformations of this compound could lead to more economical and sustainable synthetic routes.

Furthermore, the development of catalysts for C-H bond functionalization is a significant area of research. rsc.org A MnO2/carbon nanotube/graphene catalyst has been shown to be highly effective for the oxidation of a C-H bond in p-methoxy toluene to form p-methoxy benzaldehyde. rsc.org Designing similar catalytic systems tailored for the specific electronic and steric properties of this compound could enable selective modifications of the benzene (B151609) ring or the methoxy (B1213986) groups.

| Catalytic System | Transformation | Advantages |

| Earth-abundant metal catalysts (e.g., K2CO3) | Hydrosilylation of aldehydes. researchgate.net | Low cost, low toxicity, high chemoselectivity. researchgate.net |

| MnO2/CNT/Gr catalyst | C-H bond activation for aldehyde synthesis. rsc.org | High efficiency and selectivity, environmentally friendly. rsc.org |

Exploration of Unexplored Functional Group Interconversions

The functional groups present in this compound, namely the aldehyde, the methoxy group, and the methoxymethoxy (MOM) ether, offer multiple sites for chemical modification. While the aldehyde group is a common handle for various transformations, future research could focus on less explored interconversions.

The methoxymethoxy group is typically used as a protecting group for phenols due to its stability in basic conditions and ease of cleavage under acidic conditions. vulcanchem.com Future research could investigate selective transformations of the MOM ether itself, without its removal, to introduce new functionalities.

Additionally, exploring novel reactions of the aldehyde group beyond standard condensations and oxidations could lead to the synthesis of unique molecular architectures. For example, investigating its participation in multicomponent reactions or cycloadditions could yield complex heterocyclic structures with potential biological activity.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of reaction control, scalability, and safety. vapourtec.commdpi.com The integration of this compound chemistry with flow systems can lead to more efficient and reproducible synthetic processes.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.com It is particularly well-suited for reactions involving hazardous reagents or unstable intermediates, as these can be generated and consumed in situ, minimizing risks. nih.gov For instance, nitration and halogenation reactions, which are relevant to the modification of aromatic aldehydes, can be performed more safely and efficiently in flow reactors. amt.uk

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. beilstein-journals.org By systematically varying reaction conditions, these systems can rapidly identify optimal parameters for the synthesis of derivatives of this compound. beilstein-journals.org

| Flow Chemistry Application | Advantages |

| Nitration and Halogenation | Enhanced safety, improved heat and mass transfer. amt.uk |

| Reactions with unstable intermediates | In situ generation and consumption, minimizing hazards. nih.gov |

| Process Optimization | Precise control over reaction parameters, leading to higher yields and purity. mdpi.com |

Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time monitoring of reactions are becoming increasingly important tools for chemists.

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with flow systems, provides a powerful method for quantitative real-time reaction monitoring. rsc.org This technique can be used to track the concentrations of reactants, intermediates, and products as a reaction progresses, providing valuable kinetic data. mpg.de Stopped-flow benchtop NMR, for example, allows for the convenient acquisition of quantitative data for reactions that are difficult to monitor by other means. rsc.org

In addition to NMR, Fourier Transform Infrared (FTIR) spectroscopy can be integrated into flow systems to provide complementary information about reaction mechanisms. magritek.com By combining these techniques, researchers can gain a comprehensive understanding of the transformations involving this compound, enabling the optimization of reaction conditions and the identification of key intermediates. magritek.comasahilab.co.jp

| Spectroscopic Probe | Application | Information Gained |

| Benchtop NMR | Real-time quantitative reaction monitoring. rsc.orgmagritek.com | Reaction kinetics, species concentration profiles. mpg.de |

| Flow FTIR | In operando monitoring of reaction intermediates. magritek.com | Mechanistic insights, identification of transient species. magritek.com |

Q & A

Basic Synthesis: What are standard synthetic routes for 4-Methoxy-2-(methoxymethoxy)benzaldehyde?

Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or aldol condensation . For example, 2-(methoxymethoxy)benzaldehyde derivatives are prepared by reacting protected benzaldehyde precursors with organoboron reagents in ethyl acetate, followed by purification via silica gel column chromatography . A key step involves protecting reactive hydroxyl groups with methoxymethyl (MOM) groups to prevent undesired side reactions during synthesis. Solvent selection (e.g., DMF for polar intermediates) and temperature control (room temperature to 80°C) are critical for yield optimization .

Advanced Synthesis: How can regioselectivity be improved in the synthesis of substituted benzaldehydes?

Answer: Regioselectivity can be enhanced using directing groups or catalytic systems . For instance, transient directing groups (e.g., glycinamide hydrochloride) facilitate selective C–H functionalization at the ortho position of aromatic aldehydes. Computational modeling (DFT calculations) can predict electron density distributions to guide reagent design. Light-mediated reactions or transition-metal catalysts (e.g., Pd, Cu) also improve selectivity by stabilizing intermediates .

Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?

Answer: Standard characterization includes:

- NMR spectroscopy : and NMR to identify methoxy (δ 3.3–3.8 ppm) and aldehyde (δ 9.8–10.2 ppm) groups.

- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C–O–C ether stretch).

- Mass spectrometry : Exact mass determination (e.g., HRMS-ESI) to confirm molecular formula (CHO) .

Advanced Characterization: How can time-resolved spectroscopy elucidate photostability?

Answer: Transient absorption spectroscopy monitors excited-state dynamics under UV/visible light. For this compound, this reveals triplet-state lifetimes and potential photodegradation pathways. Coupled with EPR spectroscopy , it detects radical intermediates formed during light-induced oxidation, informing storage conditions (e.g., amber vials, inert atmosphere) .

Basic Applications: What role does this compound play in organic synthesis?

Answer: It serves as a precursor for chalcones , flavonoids , and macrocyclic compounds . For example, condensation with polyamines yields Schiff bases for metal-organic frameworks (MOFs). Its aldehyde group is reactive in nucleophilic additions, enabling functionalization for drug candidates (e.g., anti-inflammatory or anticancer agents) .

Advanced Applications: How is it used in studying plant redox signaling?

Answer: Derivatives of this compound act as redox biosensors in chloroplasts and mitochondria. By integrating with genetically encoded probes (e.g., Grx1-roGFP2), researchers track glutathione redox potential () fluctuations under oxidative stress (e.g., methyl viologen treatment). This helps dissect retrograde signaling pathways linking organelle stress to nuclear gene expression .

Basic Stability: What storage conditions are recommended?

Answer: Store at 0–6°C in airtight containers under inert gas (N/Ar). Avoid exposure to light, moisture, and oxidizing agents. Deuterated analogs (e.g., 4-Methoxy-d-benzaldehyde) require similar conditions but with stricter humidity control to prevent isotopic exchange .

Advanced Stability: How do solvent interactions affect degradation kinetics?

Answer: Polar aprotic solvents (e.g., DMSO) accelerate aldehyde oxidation via radical pathways, while nonpolar solvents (e.g., hexane) stabilize the compound. HPLC-MS stability studies under varying pH (4–10) and temperature (25–60°C) reveal degradation products (e.g., carboxylic acids). Computational models (QSPR) predict shelf life based on solvent dielectric constant .

Data Contradictions: How to resolve conflicting reports on reaction yields?